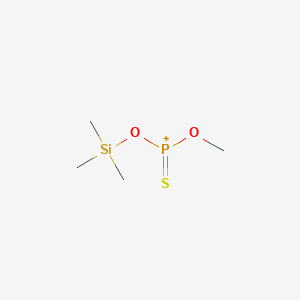
O-Benzhydryldibutylaminoethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Benzhydryldibutylaminoethanol hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzhydryl group, a dibutylamino group, and an ethanol moiety, all linked together and stabilized by hydrochloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Benzhydryldibutylaminoethanol hydrochloride typically involves the alkylation of benzhydrol with dibutylaminoethanol in the presence of a strong base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
O-Benzhydryldibutylaminoethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The benzhydryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzhydryl ketones, while reduction can produce primary amines and alcohols.
Aplicaciones Científicas De Investigación
O-Benzhydryldibutylaminoethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including as an antihistamine and in the treatment of certain neurological disorders.
Industry: The compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of O-Benzhydryldibutylaminoethanol hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to histamine receptors, thereby blocking the action of histamine and providing relief from allergic reactions. Additionally, it may interact with other receptors and enzymes, modulating various physiological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: Another antihistamine with a similar benzhydryl structure.
Chlorpheniramine: A compound with similar antihistamine properties but a different chemical structure.
Promethazine: An antihistamine with additional antiemetic and sedative effects.
Uniqueness
O-Benzhydryldibutylaminoethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutylamino group provides enhanced lipophilicity, improving its ability to cross biological membranes and exert its effects.
Propiedades
Número CAS |
101418-27-3 |
|---|---|
Fórmula molecular |
C23H34ClNO |
Peso molecular |
376.0 g/mol |
Nombre IUPAC |
2-benzhydryloxyethyl(dibutyl)azanium;chloride |
InChI |
InChI=1S/C23H33NO.ClH/c1-3-5-17-24(18-6-4-2)19-20-25-23(21-13-9-7-10-14-21)22-15-11-8-12-16-22;/h7-16,23H,3-6,17-20H2,1-2H3;1H |
Clave InChI |
ISOGGZCXBNUBLD-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


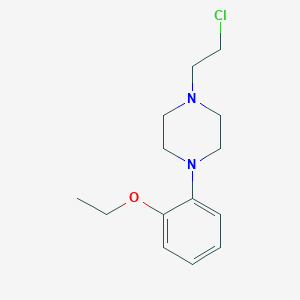
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)
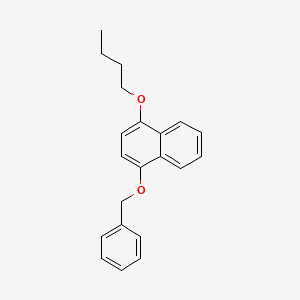
![3-[2-(2-Oxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14338403.png)
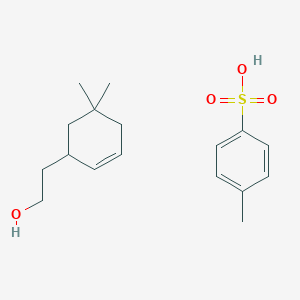
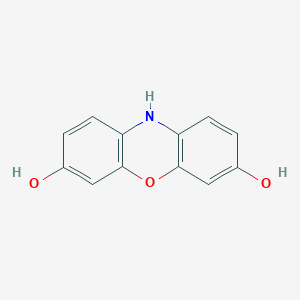

![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
